molecular formula C7H6F3NO3S B13635270 2-(Difluoromethoxy)-4-fluorobenzenesulfonamide

2-(Difluoromethoxy)-4-fluorobenzenesulfonamide

Katalognummer: B13635270
Molekulargewicht: 241.19 g/mol
InChI-Schlüssel: IEEQBFFWFZPCJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-4-fluorobenzenesulfonamide is a chemical compound that features a difluoromethoxy group and a fluorine atom attached to a benzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzenesulfonamide typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a benzenesulfonamide backbone. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with difluoromethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy and fluorine groups enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-fluorobenzenesulfonamide is unique due to the presence of both the difluoromethoxy and fluorine groups on the benzenesulfonamide backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H6F3NO3S

Molekulargewicht

241.19 g/mol

IUPAC-Name

2-(difluoromethoxy)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-4-1-2-6(15(11,12)13)5(3-4)14-7(9)10/h1-3,7H,(H2,11,12,13)

InChI-Schlüssel

IEEQBFFWFZPCJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.